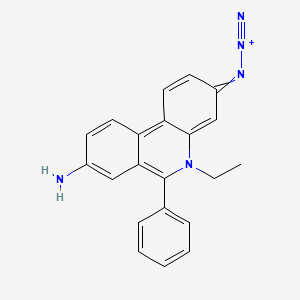

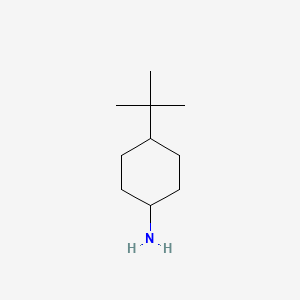

4-tert-Butylcyclohexylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-tert-Butylcyclohexylamine and its derivatives involves multiple organic reactions, showcasing the compound's adaptability in chemical synthesis. For instance, the electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate has been shown to be highly stereoselective, producing hydrodimers with axial cyclohexyl rings and axial methoxycarbonyl groups, confirmed by X-ray crystallography (Utley et al., 1995). Another approach involves the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate, which yields methyl 4-tert-butylcyclohexanecarboxylate through a smooth process under kinetic control (Matteis & Utley, 1992).

Molecular Structure Analysis

The molecular structure of this compound derivatives reveals the influence of substituents on the compound's stereochemistry and electronic properties. For example, ligand substitution reactions with tricyclohexylphosphine on W6S8L6 clusters containing 4-tert-butylpyridine or n-butylamine have been studied, highlighting the structural versatility and potential for creating low-dimensional cluster linking structures (Jin, Venkataraman, & Disalvo, 2000).

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicating its reactivity and functional group compatibility. The compound's involvement in ligand substitution reactions and its ability to form complexes with other molecules demonstrate its chemical versatility. For instance, the formation of molecular complexes with phenols through the Mannich reaction underscores its reactivity and potential for creating new chemical entities (Komissarova et al., 2003).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, thermal stability, and molecular weight, are crucial for their application in material science and organic synthesis. Polymers derived from bis(ether anhydride) with 4-tert-butylcyclohexane show excellent solubility and thermal stability, indicating their potential for advanced material applications (Liaw, Hsu, & Liaw, 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with various nucleophiles and electrophiles, are central to its utility in organic synthesis. For example, the desymmetrization of metallated cyclohexadienes with chiral N-tert-butanesulfinyl imines highlights the compound's potential for enantioselective synthesis, offering pathways to synthesize natural product derivatives with high diastereoselectivity (Maji, Fröhlich, & Studer, 2008).

Aplicaciones Científicas De Investigación

Pharmacological Applications

- CCR2 Antagonist : 4-tert-Butylcyclohexylamine derivatives have been explored for their pharmacological potential. For instance, BMS-753426, a derivative, was identified as a potent and orally bioavailable antagonist of CC chemokine receptor 2 (CCR2), showing significant improvements in pharmacokinetic properties compared to its predecessor. This compound exhibited enhanced affinity for CCR5 and demonstrated activity in models of monocyte migration and multiple sclerosis (Yang et al., 2021).

Chemical Synthesis and Material Applications

- Cluster Linking in Chemistry : The compound has been used in ligand substitution reactions to prepare clusters with mixed axial ligands for low-dimensional cluster linking. These reactions are significant for understanding the formation of partially substituted complexes in the W6S8L6-n(PCy3)n series (Jin, Venkataraman, & Disalvo, 2000).

- Drug Release Mechanisms : A study on p-tert-butyldihomooxacalix[4]arene, a related compound, revealed its potential in creating soft gels suitable for storage and controlled drug release, leveraging its structural properties for sustained drug release in water (Guo et al., 2020).

Anticorrosive Applications

- Anticorrosive Properties : Novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, which are structurally related to this compound, have been investigated for their anticorrosive activities. These compounds showed potential in protecting metal surfaces in corrosive media, highlighting their role in corrosion inhibition (Praveen et al., 2021).

Polymer and Material Science

- Polymer Synthesis : In the field of polymer science, derivatives of this compound have been utilized for the synthesis of polymers with unique properties like low dielectric constants and high organosolubility. This showcases the compound's utility in creating advanced materials with specific electrical and solubility characteristics (Chern & Tsai, 2008).

Catalysis

- Catalysis in Organic Reactions : The compound has been involved in studies focusing on catalysis, such as the hydrogenation of tert-butylphenols. Research in this area explores the role of this compound and its derivatives in enhancing the efficiency and selectivity of catalytic processes (Hiyoshi et al., 2007).

Safety and Hazards

4-tert-Butylcyclohexylamine is considered hazardous. It’s a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Mode of Action

It’s often used in organic synthesis reactions as a catalyst, ligand, or reagent .

Biochemical Pathways

It’s often used in deacidification, oxidation reactions, reduction reactions, and the synthesis of carbonyl compounds .

Result of Action

It’s often used as an intermediate for surfactants, dyes, and rubber antioxidants .

Action Environment

It’s known to be air sensitive and should be stored in a dark place under an inert atmosphere at room temperature .

Propiedades

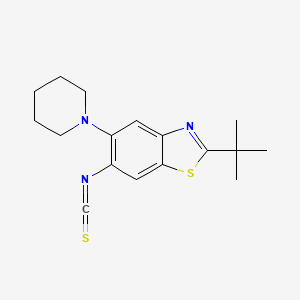

IUPAC Name |

4-tert-butylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNLXETYTAAURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202320, DTXSID901267492 | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5400-88-4, 2163-34-0 | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5400-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the conformational preferences of 4-tert-butylcyclohexylamine in different solvents?

A: Research indicates that the cis isomer of this compound exhibits a higher partition coefficient compared to the trans isomer in aqueous methanol and pentane mixtures. [] This difference in partitioning behavior is attributed to the stronger hydrophilicity of the equatorial amino group in the cis isomer. [] The study suggests that the amino group's hydrogen bonding with water significantly influences the conformational equilibrium, leading to a greater preference for the cis conformation in aqueous environments. []

Q2: How does the structure of this compound derivatives affect their thermal properties?

A: Studies on dimeric naphthalene diimides synthesized using this compound as a building block demonstrate the impact of structural modifications on thermal properties. [, ] The incorporation of this compound into these diimide structures resulted in amorphous materials with glass transition temperatures ranging from 132 °C to 266 °C. [, ] These findings highlight the influence of the 4-tert-butylcyclohexyl moiety on the overall molecular packing and intermolecular interactions, ultimately affecting the thermal behavior of the resulting materials.

Q3: Can you describe a method for simultaneously determining the difference in acidity constants (ΔpKa) of multiple compounds using this compound as an example?

A: A multicomponent NMR titration method has been developed to precisely determine the ΔpKa of multiple compounds in a single experiment. [] Using a mixture of this compound stereoisomers titrated with DCl in a CD3OD/D2O solvent system, the method successfully measured the difference in their acid dissociation constants. [] By monitoring the variations in H1 chemical shifts during the titration, researchers determined that the trans stereoisomer of this compound is more basic than the cis isomer by 0.121 ± 0.002 pK units in this solvent system. [] This approach proves valuable for efficiently analyzing the relative acidity of multiple compounds simultaneously.

Q4: Has this compound been utilized in the synthesis of organometallic compounds? If so, can you provide an example?

A: Yes, this compound has been employed as a ligand in the synthesis of triosmium nitrite clusters. [] Reaction of [Os3(µ-H)(CO)10(µ-η2-NO2)] with this compound produces two isomeric clusters, [Os3(µ-H)(CO)9(µ-η2-NO2)(NH2C6H10But-4)], denoted as 6a and 6b. [] This example demonstrates the utility of this compound in coordinating to metal centers, potentially influencing the reactivity and properties of the resulting organometallic complexes.

Q5: Are there any established synthetic routes for preparing Montelukast Sodium using this compound?

A: Multiple patents describe the use of this compound in the synthesis of Montelukast Sodium, a medication used to treat asthma and allergic rhinitis. [, , ] The described processes involve the reaction of a specific methanesulfonyl intermediate with this compound, followed by purification and conversion to the final sodium salt form. [, , ] These patents highlight the practical application of this compound as a crucial reagent in the multi-step synthesis of pharmaceutically relevant compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

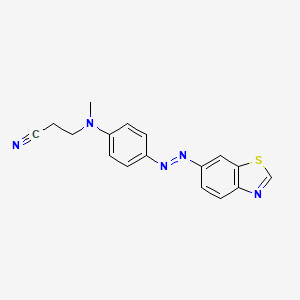

![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)

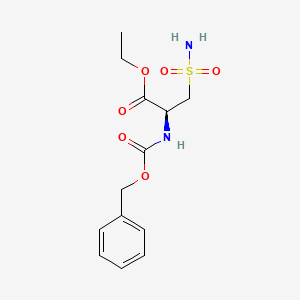

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)